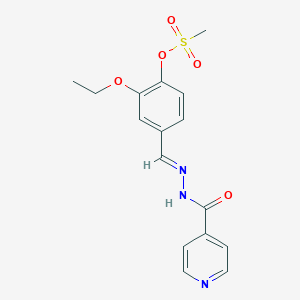![molecular formula C28H34N6O4 B304860 3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone](/img/structure/B304860.png)
3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone, commonly known as MPPH, is a synthetic compound that has been widely used in scientific research. MPPH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NN=).
作用机制
MPPH is a fluorescent probe that is selectively taken up by lysosomes, which are cellular organelles that are responsible for the degradation of various cellular components. MPPH is metabolized by lysosomal enzymes, which results in the release of a fluorescent product. The fluorescence emitted by MPPH can be used to monitor the activity of lysosomal enzymes in live cells.
Biochemical and Physiological Effects:
MPPH has been shown to have minimal toxicity and does not appear to have any significant effects on cellular function. The compound is rapidly metabolized by lysosomal enzymes and does not accumulate in cells. MPPH has been used in a variety of cell types, including primary cells, immortalized cell lines, and tumor cells.
实验室实验的优点和局限性
One of the primary advantages of MPPH is its selectivity for lysosomes. This allows researchers to specifically monitor the activity of lysosomal enzymes in live cells. MPPH is also relatively easy to use and can be applied to a variety of experimental systems. However, one limitation of MPPH is its relatively low fluorescence intensity, which can make it difficult to detect in some experimental settings.
未来方向
There are several potential future directions for the use of MPPH in scientific research. One area of interest is the development of new fluorescent probes that can be used to monitor other cellular processes. For example, there is a growing interest in developing probes that can be used to monitor the activity of proteases, which are enzymes that are involved in many cellular processes. Another potential direction is the use of MPPH in drug discovery. MPPH has been used to screen for potential drug candidates, and it is possible that similar probes could be developed to screen for other types of drugs. Overall, MPPH is a versatile tool that has many potential applications in scientific research.
合成方法
MPPH can be synthesized by reacting 3-methylphenol with 2-(2-hydroxyethoxy)benzaldehyde to form the intermediate 3-(2-hydroxyethoxy)phenol. The intermediate is then reacted with 2,6-dimorpholin-4-ylpyrimidine-4-carbaldehyde to form the final product, MPPH. The synthesis of MPPH is a relatively simple process that can be carried out in a laboratory setting.
科学研究应用
MPPH has been widely used in scientific research as a tool to study various cellular processes. One of the primary applications of MPPH is as a fluorescent probe to study the activity of lysosomal enzymes. MPPH can also be used to study the mechanisms of action of various drugs and to screen for potential drug candidates.
属性
产品名称 |
3-[2-(3-Methylphenoxy)ethoxy]benzaldehyde (2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazone |
|---|---|
分子式 |
C28H34N6O4 |
分子量 |
518.6 g/mol |
IUPAC 名称 |
N-[(E)-[3-[2-(3-methylphenoxy)ethoxy]phenyl]methylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C28H34N6O4/c1-22-4-2-6-24(18-22)37-16-17-38-25-7-3-5-23(19-25)21-29-32-26-20-27(33-8-12-35-13-9-33)31-28(30-26)34-10-14-36-15-11-34/h2-7,18-21H,8-17H2,1H3,(H,30,31,32)/b29-21+ |
InChI 键 |
DMTNJMKPYCCQHW-XHLNEMQHSA-N |
手性 SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)/C=N/NC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=NNC3=NC(=NC(=C3)N4CCOCC4)N5CCOCC5 |
规范 SMILES |
CC1=CC(=CC=C1)OCCOC2=CC=CC(=C2)C=NNC3=CC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6Z)-6-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304778.png)
![5-imino-6-(4-isopropylbenzylidene)-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304781.png)
![6-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304782.png)
![6-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304783.png)
![N'-{3-bromo-4-[3-(4-chlorophenoxy)propoxy]-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304784.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304785.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)

![6-(9-anthrylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304790.png)
![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B304791.png)
![2-heptyl-5-imino-6-{[1-(2-methylbenzyl)-1H-indol-3-yl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304793.png)
![(6E)-5-imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylidene)-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304797.png)
![5-imino-2-isopropyl-6-({1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304798.png)
![6-({1-[2-(3,5-dimethylphenoxy)ethyl]-2-methyl-1H-indol-3-yl}methylene)-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304800.png)